3-Methyl-6-vinylpyridazine
Description
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-ethenyl-6-methylpyridazine |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-4-6(2)8-9-7/h3-5H,1H2,2H3 |
InChI Key |
KXOALCNSJPMPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C=C |
Origin of Product |
United States |
Mechanistic Investigations of 3 Methyl 6 Vinylpyridazine Reactivity
Conjugate Addition Reactions to the Activated Vinyl Moiety
The vinyl group at the 6-position of the pyridazine (B1198779) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring. This makes it a competent Michael acceptor, susceptible to conjugate addition reactions.
Nucleophilic Addition with Diverse Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles
The activated double bond of vinyl-substituted nitrogen heterocycles readily undergoes conjugate addition with a variety of nucleophiles. While direct experimental data for 3-methyl-6-vinylpyridazine is limited, strong analogies can be drawn from the reactivity of similar vinyl-substituted pyrimidines and pyridines.
For instance, studies on 2-chloro-4-vinylpyrimidine have demonstrated its ability to react with a range of nitrogen, oxygen, and sulfur-centered nucleophiles. These reactions proceed via a selective conjugate addition across the vinyl function. It is highly probable that this compound would exhibit similar reactivity, as summarized in the following table.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
| Carbon | Organolithium Reagents (e.g., R-Li) | 3-Methyl-6-(1-R-ethyl)pyridazine |
| Nitrogen | Amines (e.g., R₂NH) | 3-Methyl-6-(2-aminoethyl)pyridazine |
| Oxygen | Alkoxides (e.g., RO⁻) | 3-Methyl-6-(2-alkoxyethyl)pyridazine |
| Sulfur | Thiolates (e.g., RS⁻) | 3-Methyl-6-(2-thioethyl)pyridazine |
This table presents expected products based on analogous reactions with other vinylazaarenes.
The reaction with carbon nucleophiles, such as organolithium reagents, has been demonstrated for vinylpyridines. These reactions lead to the formation of a new carbon-carbon bond at the β-position of the vinyl group. The resulting anionic intermediate can be trapped by an electrophile, highlighting the stability of the intermediate carbanion, a feature also expected for the pyridazine system.
Influence of Pyridazine Nitrogen on Reactivity and Regioselectivity in Michael-type Additions
The two nitrogen atoms in the pyridazine ring exert a significant electron-withdrawing effect, which is crucial in activating the vinyl group for Michael-type additions. This effect is transmitted through the π-system of the aromatic ring to the vinyl substituent, polarizing the C=C double bond and rendering the β-carbon electrophilic. The position of the nitrogen atoms influences the degree of this activation. In this compound, the nitrogen atoms are at the 1- and 2-positions relative to the substituents. This arrangement effectively delocalizes the negative charge that develops on the ring in the transition state of the nucleophilic attack, thereby facilitating the reaction.
The regioselectivity of Michael additions is overwhelmingly in favor of attack at the β-carbon of the vinyl group. This is a direct consequence of the electronic influence of the pyridazine ring. The electron-withdrawing nature of the ring stabilizes the developing negative charge on the α-carbon in the enolate-like intermediate formed during the addition. This inherent regioselectivity is a common feature of conjugate additions to activated alkenes.
Catalytic Asymmetric Conjugate Additions
The development of catalytic asymmetric methods for conjugate additions is a major area of research, enabling the synthesis of chiral molecules. While specific examples for this compound are not extensively documented, the principles of asymmetric organocatalysis are applicable. Chiral amines, such as pyrrolidine (B122466) derivatives, are known to catalyze the asymmetric conjugate addition of carbonyl compounds to electrophiles like nitroolefins and vinyl sulfones through enamine activation.
Similarly, chiral primary amines derived from natural cinchona alkaloids can promote direct, intermolecular vinylogous Michael additions of unmodified cyclic α,β-unsaturated ketones to nitroalkenes with high diastereo- and enantioselectivity. This proceeds via a dienamine catalysis mechanism, ensuring exclusive γ-site selectivity. It is conceivable that similar catalytic systems could be employed for the asymmetric conjugate addition of suitable pronucleophiles to this compound, as outlined in the table below.
| Catalyst Type | Pronucleophile | Expected Outcome |
| Chiral Secondary Amine (e.g., prolinol derivatives) | Aldehydes, Ketones | Enantioselective formation of a new C-C bond |
| Chiral Primary Amine (e.g., cinchona alkaloid derivatives) | Cyclic Enones | Enantio- and diastereoselective vinylogous addition |
| Chiral Phosphoric Acids | Various Nucleophiles | Potential for enantioselective activation of the vinylpyridazine |
This table outlines potential asymmetric reactions based on established organocatalytic methods.
Cycloaddition Chemistry of this compound
The dual functionality of this compound, possessing both a diene system within the pyridazine ring and a dienophile in the form of the vinyl group, allows it to participate in a variety of cycloaddition reactions.
Intermolecular and Intramolecular Diels-Alder Reactions (including Inverse Electron-Demand)
The pyridazine ring, being electron-deficient, can act as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. This type of reactivity is well-established for other nitrogen-containing heterocycles like 1,2,4,5-tetrazines and 1,2,3-triazines. The reaction typically proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction involving the extrusion of a small molecule, such as nitrogen gas, to form a new heterocyclic or carbocyclic ring.
Conversely, the vinyl group of this compound can act as a dienophile in reactions with electron-rich dienes. Lewis acid catalysis can be employed to enhance the dienophilic character of vinylazaarenes by coordinating to the nitrogen atom, thereby lowering the LUMO energy of the vinyl group. For example, BF₃ has been shown to promote the Diels-Alder reaction of 2-vinylpyridine (B74390) with various dienes, leading to improved yields and selectivities compared to thermal reactions. A similar enhancement in reactivity would be expected for this compound.
Intramolecular Diels-Alder (IMDA) reactions are also a possibility if a suitable diene moiety is tethered to the pyridazine ring. IMDA reactions are powerful transformations for the construction of complex polycyclic systems and often proceed with high stereoselectivity. The feasibility of such a reaction with a this compound derivative would depend on the length and nature of the tether connecting the vinyl group to a diene.
| Reaction Type | Role of this compound | Reactant Partner | Potential Product |
| Inverse Electron-Demand Diels-Alder | Diene (pyridazine ring) | Electron-rich alkene/alkyne | Substituted benzene (B151609) derivative (after N₂ extrusion) |
| Normal Electron-Demand Diels-Alder | Dienophile (vinyl group) | Electron-rich diene (e.g., 2,3-dimethylbutadiene) | Substituted cyclohexene (B86901) derivative |
| Intramolecular Diels-Alder | Dienophile (vinyl group) | Tethered diene | Fused polycyclic system |
This table summarizes the potential Diels-Alder reactivity of this compound.
Photochemical [2+2] Cycloaddition Processes and Diastereoselective Control
Vinyl-substituted aromatic compounds are known to undergo photochemical [2+2] cycloaddition reactions. For acyclic vinylpyridines, direct irradiation often leads to rapid isomerization of the double bond, which can compete with the desired cycloaddition. However, the use of photosensitizers and catalytic strategies can promote the intermolecular [2+2] cycloaddition.
Asymmetric photochemical [2+2] cycloadditions of acyclic vinylpyridines have been achieved using a ternary complex formation strategy. In this approach, a chiral Brønsted acid can protonate the pyridine (B92270) nitrogen, and the resulting complex can be selectively excited by a photosensitizer. This allows for enantio- and diastereoselective formation of the cyclobutane (B1203170) product. This methodology could potentially be applied to this compound to achieve stereocontrolled synthesis of cyclobutane-containing pyridazine derivatives.
| Reaction Condition | Key Feature | Expected Outcome for this compound |
| Direct Irradiation | E/Z Isomerization | Low yield of cycloaddition product |
| Photosensitization | Triplet energy transfer | Formation of cyclobutane adducts |
| Asymmetric Catalysis (with chiral Brønsted acid and photosensitizer) | Formation of a chiral ternary complex | Enantio- and diastereoselective formation of cyclobutane products |
This table outlines the expected outcomes of photochemical [2+2] cycloaddition reactions involving this compound based on studies with analogous vinylpyridines.
Transition-Metal-Catalyzed Transformations Involving this compound
The vinyl group of this compound serves as a versatile handle for a variety of transition-metal-catalyzed reactions, enabling the construction of more complex molecular architectures.
Hydrofunctionalization reactions represent a highly atom-economical method for introducing new functional groups across the vinyl double bond. While direct studies on this compound are not extensively documented, the reactivity of analogous vinyl-substituted N-heterocycles provides significant insight.
Hydroamination: The direct addition of an N-H bond across the vinyl group can be catalyzed by various metal complexes. For related vinylpyridines, ruthenium catalysts have proven effective. For instance, the deoxygenative coupling of vinylpyridines with carbonyls, a process related to hydroamination, has been successfully demonstrated. This suggests that this compound would be a viable substrate for similar transformations. The general mechanism involves the coordination of the metal to the heterocycle, followed by the addition of the amine to the activated vinyl group. Group 4 and 5 metal complexes are also known to catalyze intermolecular hydroamination of alkenes, presenting another potential avenue for the functionalization of this compound. researchgate.netmdpi.com
Hydroformylation: This process involves the addition of a hydrogen atom and a formyl group (CHO) to the vinyl moiety, typically yielding a mixture of linear and branched aldehydes. Rhodium-based catalysts are frequently employed for the hydroformylation of vinylarenes. lboro.ac.uk The immobilization of rhodium complexes on supports like poly(4-vinylpyridine) has been shown to catalyze the hydroformylation of alkenes under water-gas shift reaction conditions. lboro.ac.uk Given this precedent, it is expected that this compound could undergo rhodium-catalyzed hydroformylation to produce (3-(3-methylpyridazin-6-yl))propanal and 2-methyl-2-(3-methylpyridazin-6-yl)ethanal. The regioselectivity would likely be influenced by the choice of ligands and reaction conditions.
Table 1: Potential Catalyst Systems for Hydrofunctionalization of Vinyl Heterocycles This table is based on reactions with analogous vinylpyridine substrates.
| Reaction Type | Catalyst System | Substrate Example | Key Findings | Source(s) |
|---|---|---|---|---|
| Deoxygenative Alkylation | [Ru(p-cymene)Cl2]2 / dppe / K2CO3 |
2-Methyl-6-vinylpyridine | Good to excellent yields with complete β-regioselectivity. | researchgate.net |
| Hydroformylation | [Rh(COD)(amine)2]PF6 / poly(4-vinylpyridine) |
1-Hexene | Active in producing aldehydes; activity influenced by amine ligand. | lboro.ac.uk |
| Hydroamination | Group 4/5 Metal Complexes (e.g., Ti, Zr) | Various Alkenes | Generally effective for intermolecular hydroamination. | mdpi.com |
Direct functionalization of the C-H bonds of the vinyl group is an emerging and powerful strategy. Research on styrenes and vinylpyridines has shown that vinylic C-H activation is achievable. For example, an iron-aluminum complex has been used to activate the terminal vinylic C-H bond of 2-vinylpyridine. vaia.com The reaction proceeds almost instantly in the presence of a Lewis acid catalyst like MgBr₂, which is thought to prevent the pyridine nitrogen from coordinating to the catalyst and deactivating it. vaia.com This methodology is directly applicable to this compound, suggesting a pathway for the direct installation of new substituents onto the vinyl group without pre-functionalization. The process likely involves the formation of a metal-alkene complex, followed by oxidative addition into the C-H bond to form a hydrido-vinyl-metal intermediate, which can then be further functionalized. vaia.com
Catalytic Reduction: The vinyl group is susceptible to catalytic hydrogenation. Using standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with molecular hydrogen (H₂), the vinyl group can be selectively reduced to an ethyl group, yielding 3-ethyl-6-methylpyridazine. mdpi.comyoutube.comyoutube.com This reaction is typically highly efficient and proceeds via syn-addition of two hydrogen atoms across the double bond from the surface of the metal catalyst. youtube.comyoutube.comyoutube.com The pyridazine ring itself is more resistant to reduction under these mild conditions, allowing for selective transformation of the vinyl substituent.
Catalytic Oxidation: The vinyl group can also be a site for oxidation. While specific studies on this compound are limited, potential byproducts during its synthesis include oxidized intermediates. Standard alkene oxidation protocols are expected to be effective. For instance, epoxidation using peroxy acids (e.g., m-CPBA) would likely yield 3-methyl-6-(oxiran-2-yl)pyridazine. Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) could produce the corresponding diol. More aggressive oxidative cleavage with ozone (O₃) would cleave the double bond to furnish 3-methylpyridazine-6-carbaldehyde.
Reactivity at the Pyridazine Core and Methyl Substituent
The reactivity of the pyridazine ring and the attached methyl group are heavily influenced by the electron-deficient nature of the diazine system.
Nucleophilic Aromatic Substitution: The pyridazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atoms are most activated. For this compound, the C4 and C5 positions are the most likely sites for nucleophilic attack. Research suggests that regioselective functionalization can be achieved at the 4-position. For instance, amino or alkoxy groups can be introduced via methods like the Cu(I)-catalyzed Ullmann coupling. The reaction of substituted pyridazines with strong nucleophiles like potassium amide is known to proceed through a proposed didehydropyridazine (pyridazyne) intermediate. researchgate.net
Electrophilic Aromatic Substitution: Conversely, the pyridazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. researchgate.netresearchgate.netslideshare.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms are protonated, creating a pyridazinium cation that is even more resistant to attack by an electrophile. researchgate.netquora.com DFT studies confirm that the highest occupied molecular orbitals (HOMOs) of diazines are not the aromatic π orbitals, which further explains their low reactivity towards electrophiles. researchgate.netresearchgate.net Therefore, forcing conditions and the presence of multiple activating groups would be necessary to achieve any significant electrophilic substitution on the carbon atoms of the pyridazine ring. researchgate.net
The methyl group at the C3 position exhibits enhanced acidity due to the strong electron-withdrawing effect of the adjacent pyridazine ring. This allows for its functionalization via deprotonation followed by reaction with an electrophile.
Deprotonation and Condensation: The protons of the methyl group can be abstracted by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS), to generate a resonance-stabilized carbanion. lboro.ac.uk This nucleophilic anion can then participate in condensation reactions with various electrophiles. vaia.com For example, reaction with aldehydes (e.g., benzaldehyde) or ketones would yield the corresponding β-hydroxyalkyl derivative, which can subsequently be dehydrated to form a new, more complex alkenyl-substituted pyridazine. lboro.ac.ukvaia.com This pathway provides a powerful method for extending the carbon framework from the methyl position.
Table 2: Reagents for Functionalization of the Methyl Group This table is based on reactions with analogous methyl-substituted pyridines and pyridones.
| Step | Reagent Class | Specific Example(s) | Resulting Species/Product | Source(s) |
|---|---|---|---|---|
| Deprotonation | Strong Base | n-Butyllithium (n-BuLi), KHMDS | 3-(lithiomethyl)-6-vinylpyridazine | lboro.ac.uk |
| Condensation | Aldehyde | Benzaldehyde | β-hydroxy adduct | vaia.com |
| Condensation | Ketone | Acetone | β-hydroxy adduct | lboro.ac.uk |
| Alkylation | Alkyl Halide | Methyl iodide | 3-Ethyl-6-vinylpyridazine | lboro.ac.uk |
Design and Synthesis of Advanced Pyridazine Based Molecular Architectures
Covalent and Non-Covalent Functionalization Strategies for Complex Systems
The functionalization of 3-Methyl-6-vinylpyridazine can be approached through several covalent and non-covalent strategies, targeting the pyridazine (B1198779) ring, the methyl group, or the vinyl substituent to build more complex systems.
Covalent Functionalization: The pyridazine ring is inherently electron-deficient, which makes it susceptible to certain types of reactions. For instance, the positions on the pyridazine ring can be targeted for nucleophilic aromatic substitution. The vinyl group is a particularly reactive handle, serving as a substrate for a wide array of chemical transformations. It can readily participate in conjugate addition (Michael addition) reactions, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur nucleophiles.
The methyl group can also be a site for functionalization. For example, oxidation of the methyl group on a related compound, 3-chloro-6-methylpyridazine, to a carboxylic acid has been demonstrated using oxidants like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com A similar strategy could potentially convert this compound into a carboxylic acid derivative, providing another point for chemical modification, such as amide or ester formation.
Non-Covalent Functionalization: Non-covalent interactions are fundamental to the construction of supramolecular assemblies. Hydrogen bonding is a particularly powerful tool in directing the self-assembly of pyridazine-containing molecules. rsc.orgnih.gov The nitrogen atoms of the pyridazine ring in this compound can act as hydrogen bond acceptors. This property is crucial for creating ordered, two-dimensional nanostructures at interfaces through co-assembly with complementary molecules like aromatic carboxylic acids. acs.org The formation of specific, directional hydrogen bonds, such as the robust O-H···N interaction between a carboxylic acid and a pyridine (B92270) or pyridazine nitrogen, allows for predictable control over the resulting supramolecular architecture. acs.org Furthermore, interactions such as π-π stacking, electrostatic forces, and van der Waals forces play a significant role in the stabilization of these complex systems. acs.org
Synthesis of Polycyclic and Fused Pyridazine Systems Incorporating this compound Scaffolds
The vinyl group of this compound is a key functional group for the construction of polycyclic and fused ring systems, primarily through cycloaddition reactions.
One of the most powerful methods for creating fused six-membered rings is the Diels-Alder reaction. The vinyl group can act as a dienophile in [4+2] cycloaddition reactions with various dienes. For instance, a hetero-Diels-Alder reaction between a 2-vinylpyridine (B74390) and an electron-poor azodicarboxylate has been used to synthesize tetrahydropyridopyrimidine systems, which can be subsequently oxidized to the aromatic pyridopyrimidine. mdpi.comresearchgate.net A similar strategy could be envisioned for this compound, where it reacts with an appropriate diene (e.g., a tetrazine in an inverse electron demand Diels-Alder reaction) to generate a new fused heterocyclic ring attached to the pyridazine core. organic-chemistry.org
Another approach involves the annulation of rings onto the pyridazine core using its existing functionalities. For example, pyridopyridazine (B8481360) derivatives can be synthesized by the condensation of a methyl group on a pyridazine ring with dimethylformamide dimethylacetal (DMFDMA), followed by cyclization with another reagent. mdpi.com While this is typically done with a methyl group adjacent to a nitrogen, the reactivity of the 3-methyl group in this compound could be exploited in similar condensation-cyclization strategies to build fused systems.
The synthesis of various fused pyridazine systems, such as pyrido[3,4-c]pyridazines, 1,2,3-triazolo[1,5-b]pyridazines, and pyridazino[4,3-e] rsc.orgnih.govuminho.pttriazines, has been extensively reviewed, providing a toolbox of synthetic methods that could be adapted for use with this compound as a starting material. mdpi.comnih.govnih.gov For example, a hydrazinylpyridazine derivative can be reacted with reagents like acetic anhydride (B1165640) or carbon disulphide to form fused triazine rings. nih.gov
Table 1: Selected Strategies for Fused Pyridazine Synthesis
| Starting Material Type | Reaction Type | Fused System | Reference |
| Vinyl-substituted Pyridine | Hetero-Diels-Alder Cycloaddition | Pyridopyrimidine | mdpi.comresearchgate.net |
| Methyl-substituted Pyridazinone | Condensation/Cyclization | Pyridopyridazinedione | mdpi.com |
| Hydrazinylpyridazine | Cyclocondensation | Pyridazinotriazine | nih.gov |
| Dinitro-bipyridyl | Reductive Cyclization | Fused Pyridazine | dntb.gov.ua |
Preparation of Macrocyclic and Supramolecular Complexes Containing Pyridazine Units
The pyridazine moiety is a valuable component in the construction of macrocycles and supramolecular assemblies due to its defined geometry and the coordinating ability of its nitrogen atoms.
High-yielding, one-step syntheses of pyridazine-containing macrocycles have been achieved using intramolecular hydrogen bonding to direct the cyclization process. rsc.orgnih.gov This strategy pre-organizes the linear precursor into a conformation that favors macrocyclization, significantly improving the efficiency of the reaction. The this compound unit could be incorporated into a precursor designed to undergo such a directed macrocyclization.
Supramolecular complexes are formed through non-covalent interactions. Cationic pyridinium (B92312) units have been incorporated into pillar chemtube3d.comarene macrocycles to create hosts for anionic guest molecules, such as the drug mesalazine. scielo.br The association is driven by electrostatic interactions and leads to the formation of a host-guest complex. scielo.br The pyridazine ring in this compound could be quaternized to create a cationic pyridazinium unit, which could then be used as a building block for similar macrocyclic hosts or as a recognition site in a supramolecular sensor. The formation of these complexes can be studied using techniques like fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR), with association constants providing a measure of the binding strength. scielo.br
Furthermore, the nitrogen atoms of the pyridazine ring can act as ligands, coordinating to metal ions to form metallo-supramolecular structures. This allows for the self-assembly of discrete, well-defined architectures like cages, grids, or coordination polymers where the pyridazine unit bridges metal centers.
Oligomerization and Polymerization of this compound
The vinyl group of this compound allows it to act as a monomer for oligomerization and polymerization reactions, leading to the formation of macromolecules with a repeating pyridazine unit in the side chain. The first synthesis of poly(3-vinylpyridazine) was reported using both anionic and radical polymerization methods. rsc.org Anionic polymerization initiated by phenylmagnesium bromide and free-radical polymerization initiated by azobisisobutyronitrile (AIBN) both successfully produced the polymer. rsc.org These polymers were found to form semiconducting adducts with iodine. rsc.org Similar approaches can be applied to this compound to produce poly(this compound). Studies on the oligomerization of 2-vinylpyridine have also been conducted, investigating side reactions and stereochemistry. researchgate.net
Controlled radical polymerization (CRP) methods are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com Several CRP techniques are applicable to vinylpyridine monomers and, by extension, to this compound.
Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), to reversibly cap the growing polymer chain. This technique has been successfully applied to the bulk polymerization of 3-vinylpyridine (B15099), yielding polymers with very low polydispersity values, even at high molar weights. cmu.edu
Atom Transfer Radical Polymerization (ATRP): ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition-metal complex (typically copper-based) to generate the propagating radical. ATRP has been used to create well-defined block copolymers of poly(ethylene oxide) and poly(4-vinylpyridine). researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method due to its tolerance of a wide variety of functional monomers. mdpi.comd-nb.info The process is controlled by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). nih.gov RAFT has been used extensively for vinyl monomers, including the synthesis of poly(3-vinylpyridine)-block-polystyrene diblock copolymers via a surfactant-free emulsion polymerization process known as polymerization-induced self-assembly (PISA). mdpi.com
Table 2: Comparison of Controlled Radical Polymerization (CRP) Methods for Vinylpyridines
| Technique | Control Agent | Typical Monomers | Advantages | Disadvantages | Reference |
| NMP | Stable Nitroxide (e.g., TEMPO) | Styrenes, Acrylates, Vinylpyridines | Simple, metal-free | High temperatures often required, limited monomer scope | cmu.eduresearchgate.net |
| ATRP | Transition Metal/Ligand Complex | Styrenes, (Meth)acrylates, Vinylpyridines | Good control, lower temperatures | Metal catalyst can be difficult to remove, sensitive to impurities | sigmaaldrich.comresearchgate.net |
| RAFT | Thiocarbonylthio Compound (CTA) | Wide range of vinyl monomers | Highly versatile, tolerant to functionalities, metal-free | CTA synthesis can be complex, polymer can be colored | mdpi.comd-nb.infonih.gov |
Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with tailored properties. By combining different monomer units into the same polymer chain, one can precisely tune characteristics such as solubility, thermal stability, and self-assembly behavior.
Block copolymers, where long sequences of one monomer are covalently linked to sequences of another, are of particular interest. RAFT polymerization is an excellent method for synthesizing well-defined block copolymers. mdpi.com For example, a poly(3-vinylpyridine) macro-RAFT agent was used to initiate the polymerization of styrene, resulting in the formation of poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) diblock copolymers. mdpi.com In an aqueous system, this process can occur via polymerization-induced self-assembly (PISA), where the growing insoluble polystyrene block drives the in-situ formation of nanoscale objects like micelles with a P3VP corona. mdpi.com
Similarly, this compound could be copolymerized with a wide range of monomers, including:
Styrene: To control morphology and mechanical properties.
(Meth)acrylates (e.g., methyl methacrylate): To modify glass transition temperature and optical properties. sigmaaldrich.com
N-vinylpyrrolidone: To introduce hydrophilicity and biocompatibility. nih.gov
Vinyl laurate: To create amphiphilic structures that can self-assemble in solution. nih.gov
The ability to create these complex macromolecular architectures opens up applications in areas such as drug delivery, nanoreactors, and surface modification.
The synthesis of helical polymers, where the polymer backbone adopts a stable, screw-sense-preferred conformation, is a fascinating area of polymer chemistry. nih.gov This chirality at the macromolecular level can arise even from achiral monomers if the polymerization is guided by a chiral influence.
Optically active, helical polymers have been successfully prepared from vinylpyridine derivatives. For instance, the anionic polymerization of 3-methyl-4-vinylpyridine using a chiral anionic initiator (a complex of n-butyllithium and a chiral ligand) yielded an optically active polymer with a helical conformation. acs.org The steric bulk of the substituents on the pyridine ring forces the polymer chain to twist into a helical structure to minimize steric strain.
Another approach involves the polymerization of monomers that already contain a chiral center. Novel 3-vinylpyridine polymers containing chiral L- or D-proline moieties have been synthesized. rsc.org Circular dichroism spectroscopy studies confirmed that these polymers adopt chiral secondary (helical) structures in solution. rsc.org The helical conformation in polyisocyanides can also be stabilized by intramolecular hydrogen-bonding arrays between peptide side chains. nih.gov
Given these precedents, it is highly plausible that helical polymers could be synthesized from this compound. This could be achieved by:
Using a chiral initiator or catalyst during polymerization.
Copolymerizing this compound with a chiral comonomer.
Attaching a chiral auxiliary to the pyridazine ring prior to polymerization.
The combination of the pyridazine ring and the methyl group would likely provide sufficient steric hindrance to encourage the formation of a stable helical structure.
Theoretical and Computational Chemistry Studies on 3 Methyl 6 Vinylpyridazine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-Methyl-6-vinylpyridazine. DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate electronic properties and vibrational frequencies for heterocyclic systems. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of these computational studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the vinyl group and the pyridazine (B1198779) ring, while the LUMO is likely distributed across the electron-deficient pyridazine ring system.
The electron density distribution is visualized through the Molecular Electrostatic Potential (MEP) map. The MEP surface uses a color scale to indicate regions of varying electron potential, predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.85 eV | Electron-donating ability |
| ELUMO | -1.25 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.60 eV | Chemical reactivity and kinetic stability aimspress.com |
| Ionization Potential (I) | 6.85 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.25 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.80 eV | Resistance to change in electron distribution researchgate.net |
| Global Softness (S) | 0.178 eV-1 | Reciprocal of hardness, indicates reactivity nih.gov |
| Electronegativity (χ) | 4.05 eV | Power to attract electrons nih.gov |
Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of transition states. For derivatives of pyridazine, DFT calculations can clarify the steric and electronic effects of substituents, such as the methyl group at the C-3 position, on reaction outcomes. This approach is valuable for predicting the regioselectivity of reactions like nucleophilic aromatic substitution, which can be directed by the electron-deficient nature of the pyridazine ring. Furthermore, computational studies can model the transition states in cross-coupling reactions, helping to understand competing pathways and optimize reaction conditions for desired products.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π(N1-C6) | 25.5 |
| LP(1) N1 | π(C2-C3) | 22.8 |
| π(C4-C5) | π(N1-C6) | 18.2 |
| π(C7-C8) [vinyl] | π(C5-C6) | 15.1 |
| σ(C3-H) | σ*(C2-N1) | 5.4 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or a polymer matrix. MD simulations are useful for performing conformational analysis, for example, to study the rotational freedom of the vinyl group relative to the pyridazine ring and identify the most stable conformers. These simulations can also provide insight into intermolecular interactions, modeling the effects of solvent on reaction pathways or predicting how multiple molecules of this compound might pack in the solid state.
Spectroscopic Property Prediction and Comparison with Experimental Data (e.g., NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings and aid in spectral assignment. DFT calculations can accurately predict vibrational frequencies for Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net Comparing the computed spectra with experimental ones confirms the optimized molecular structure and helps in assigning vibrational modes to specific bonds or functional groups. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com The theoretical chemical shifts provide a basis for assigning peaks in experimental NMR spectra, which is essential for structural confirmation. For electronic properties, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. researchgate.net
| Spectroscopic Data | Assignment | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| ¹H-NMR (δ, ppm) | CH3 | 2.70 | 2.65 |
| ¹³C-NMR (δ, ppm) | C=C (vinyl α) | 137.5 | 138.0 |
| IR (cm-1) | C=N stretch (ring) | 1585 | 1590 |
| IR (cm-1) | C=C stretch (vinyl) | 1640 | 1645 |
| UV-Vis (λmax, nm) | π → π* | 285 | 288 |
Advanced Materials Science Applications of 3 Methyl 6 Vinylpyridazine Scaffolds
Ligands in Catalysis and Coordination Chemistry
The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established functional group in the design of ligands for metal catalysts. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center to form stable complexes. The specific substituents on the pyridazine ring, such as the methyl and vinyl groups in 3-Methyl-6-vinylpyridazine, would be expected to modulate the electronic and steric properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex.
Development of Homogeneous and Heterogeneous Catalytic Systems
While specific studies on this compound are not available, pyridazine-based ligands have been incorporated into both homogeneous and heterogeneous catalysts. In homogeneous catalysis, pyridazine-metal complexes can catalyze a variety of organic transformations. For heterogeneous systems, such ligands can be anchored to solid supports, which facilitates catalyst separation and recycling—a key aspect of developing more sustainable chemical processes. The vinyl group on this compound offers a potential site for such immobilization.
Exploration of Pyridazine-Metal Complexes for Sustainable Chemical Processes
The development of catalysts for sustainable chemistry often focuses on using earth-abundant metals and designing processes that are highly efficient and selective. Pyridazine ligands are explored in this context for their ability to form stable and reactive complexes with a range of transition metals. These complexes are investigated for their potential in reactions such as oxidation, reduction, and carbon-carbon bond formation under environmentally benign conditions.
Optoelectronic and Photovoltaic Materials
π-conjugated organic materials, which feature alternating single and multiple bonds, are of significant interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridazine ring is an electron-deficient (acceptor) unit, which can be a valuable component in designing materials with specific electronic properties.
Design and Synthesis of π-Conjugated Materials with Pyridazine Units
The synthesis of π-conjugated polymers and small molecules often involves incorporating both electron-donating and electron-accepting units to tune the material's band gap and charge transport properties. While research specifically utilizing this compound as a building block is not documented, the general strategy involves using cross-coupling reactions to polymerize monomers containing pyridazine units with other aromatic comonomers. The vinyl group of this compound could potentially be used in polymerization reactions like addition polymerization or as a handle for further functionalization.
Investigations into Nonlinear Optical Properties (e.g., Second Harmonic Generation)
Materials with significant nonlinear optical (NLO) properties, such as the ability to generate second harmonics (frequency doubling), are crucial for applications in photonics and laser technology. The NLO response of a molecule is often related to its electronic asymmetry. Incorporating electron-accepting units like pyridazine into a π-conjugated system can enhance these properties. However, experimental investigations into the NLO properties of materials derived specifically from this compound have not been reported.
Polymer Science and Engineering
The vinyl group is a versatile functional group in polymer science, enabling the synthesis of a wide range of polymers through various polymerization mechanisms. The presence of a vinyl group on the this compound molecule suggests its potential as a monomer.
Polymers derived from vinyl-substituted heterocyclic compounds, such as poly(vinylpyridines), are known for a variety of applications, including as functional coatings, flocculants, and components in ion-exchange resins. A polymer synthesized from this compound would feature a pyridazine ring in each repeating unit, imparting specific properties such as basicity, metal-coordination ability, and polarity to the resulting macromolecule. Such functional polymers could find applications as responsive materials, catalyst supports, or in the development of membranes. Despite this potential, the synthesis and characterization of polymers from this compound are not described in the available literature.
Fabrication of Functional Polymer Materials (e.g., membranes, sensors, actuators, smart scaffolds)
Polymers incorporating the this compound scaffold hold promise for the development of a variety of functional materials. The vinyl group of the monomer allows for polymerization into long-chain macromolecules, while the methyl and pyridazine functional groups offer sites for further chemical modification and impart specific functionalities.
Membranes: The polarity and hydrogen-bonding capabilities of the pyridazine ring can be exploited in the fabrication of advanced separation membranes. For instance, polymers with pyridazine units have been investigated for gas separation and pervaporation applications due to their potential for selective interactions with specific molecules. While direct studies on poly(this compound) membranes are not available, related research on other pyridazine-containing polymers provides insights. For example, a study on a phthalonitrile (B49051) resin containing a pyridazine ring demonstrated excellent thermal stability, a crucial property for membranes operating under harsh conditions.
Sensors: The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions or as proton acceptors, making polymers based on this compound potential candidates for chemical sensors. The electronic properties of the pyridazine ring could be modulated upon binding with an analyte, leading to a detectable signal. Research on other nitrogen-containing heterocyclic polymers has shown their utility in sensing applications, suggesting a similar potential for pyridazine-based materials.
Actuators and Smart Scaffolds: The development of "smart" materials that respond to external stimuli is a burgeoning field. The polar nature of the pyridazine group could be leveraged to create polymers that change their shape or properties in response to changes in pH, temperature, or the presence of specific ions. This could enable their use in actuators or as smart scaffolds in tissue engineering, where the material's properties can be dynamically controlled to support cell growth and tissue regeneration.
| Functional Material | Potential Application | Key Property Conferred by Pyridazine Moiety |
| Membranes | Gas Separation, Pervaporation | Selective intermolecular interactions, Thermal stability |
| Sensors | Chemical and Ion Detection | Coordination sites, Proton accepting capability |
| Actuators | Stimuli-responsive devices | Polarity, Potential for conformational changes |
| Smart Scaffolds | Tissue Engineering | Biocompatibility, Tunable properties |
Rheological and Mechanical Property Characterization of Pyridazine-Containing Polymers
The rheological and mechanical properties of polymers are critical for their processing and end-use applications. While specific data for poly(this compound) is not documented in the literature, the properties of other pyridazine-containing polymers can offer a predictive understanding.
Rheological Properties: The flow behavior of a polymer melt or solution is crucial for processes like extrusion and molding. The introduction of the rigid pyridazine ring into a polymer backbone is expected to increase the melt viscosity and the glass transition temperature (Tg) compared to analogous polymers without this moiety. The strong intermolecular dipole-dipole interactions and potential for hydrogen bonding associated with the pyridazine rings would restrict chain mobility, leading to a more viscous material.
Mechanical Properties: The mechanical strength and stiffness of polymers are significantly influenced by their molecular structure. The rigidity of the pyridazine ring is anticipated to enhance the tensile strength and modulus of polymers derived from this compound. For example, a study on a phthalonitrile resin incorporating a pyridazine structure reported a superior storage modulus, indicating high stiffness and load-bearing capacity. The presence of the pyridazine ring was found to hinder the movement of molecular segments, thereby improving the mechanical performance.
Below is a table summarizing the expected impact of the this compound moiety on the key rheological and mechanical properties of the resulting polymer, based on findings for similar pyridazine-containing polymers.
| Property | Expected Influence of this compound Moiety | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity and intermolecular interactions. |
| Melt Viscosity | Increase | Restricted chain mobility due to polar interactions. |
| Tensile Strength | Increase | Rigid heterocyclic ring in the polymer backbone. |
| Young's Modulus | Increase | Enhanced stiffness from the pyridazine structure. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methyl 6 Vinylpyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of 3-Methyl-6-vinylpyridazine, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methyl, vinyl, and aromatic protons. The vinyl group gives rise to a characteristic AMX spin system, with a doublet of doublets for the proton on the carbon attached to the ring (H-α) and two separate doublet of doublets for the terminal, geminal protons (H-β, cis and trans). The pyridazine (B1198779) ring protons appear as two doublets in the aromatic region.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Computational and spectroscopic studies on substituted pyridazines show that the influence of a substituent on the chemical shift is similar to that in benzene (B151609), though the transmission of these effects varies within the heterocyclic ring. The spectrum of this compound would display seven distinct signals corresponding to the methyl carbon, two vinyl carbons, and four pyridazine ring carbons.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for definitive assignments. A COSY spectrum would confirm the coupling between the vinyl protons and the adjacent aromatic protons. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Predicted NMR Data for this compound (in CDCl₃)
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.7 | ~22 |
| Pyridazine (C4-H) | ~7.4 (d) | ~125 |
| Pyridazine (C5-H) | ~7.6 (d) | ~122 |
| Vinyl (α-CH) | ~6.9 (dd) | ~135 |
| Vinyl (β-CH₂, trans) | ~6.4 (dd) | ~121 |
| Vinyl (β-CH₂, cis) | ~5.7 (dd) | |
| Pyridazine (C3) | - | ~159 |
| Pyridazine (C6) | - | ~152 |
Note: This is a predicted data table based on known substituent effects on the pyridazine ring and data from analogous compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula, C₇H₈N₂, distinguishing it from any isomers or impurities. The theoretical exact mass for the protonated molecule [M+H]⁺ is 121.0760, and for the molecular ion [M]⁺ is 120.0687.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways, providing additional structural proof. The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of a methyl radical (CH₃•), the loss of a neutral molecule of acetylene (B1199291) (C₂H₂) from the vinyl group, or cleavage of the pyridazine ring. These characteristic fragment ions help to confirm the connectivity of the methyl and vinyl substituents to the pyridazine core.
Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 120.0687 | [C₇H₈N₂]⁺• | Molecular Ion |
| 105.0451 | [C₆H₅N₂]⁺ | Loss of methyl radical (•CH₃) |
| 94.0531 | [C₅H₆N₂]⁺• | Loss of acetylene (C₂H₂) |
| 79.0449 | [C₄H₅N₂]⁺ | Ring fragmentation |
Note: This table represents plausible fragmentation pathways for structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. High-resolution IR spectroscopy has been used to analyze the ground and vibrationally excited states of pyridazine. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic, vinyl, and methyl groups. The C=C stretching of the vinyl group and the C=C/C=N stretching vibrations of the pyridazine ring will appear in the 1650-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations ("pucks") of the vinyl group are particularly strong and diagnostic.
Raman spectroscopy, which is sensitive to non-polar bonds, would effectively complement the IR data, particularly for the C=C vinyl stretch and the symmetric breathing modes of the pyridazine ring. The vibrational spectra of pyridine (B92270) and its deuterated forms have been extensively studied and serve as a good reference for assigning ring modes. cdnsciencepub.comaip.org
Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinyl |
| 2980-2850 | C-H Stretch | Methyl (Aliphatic) |
| ~1640 | C=C Stretch | Vinyl |
| 1600-1400 | C=N, C=C Stretch | Pyridazine Ring |
| ~1450 | C-H Bend | Methyl (Asymmetric) |
| ~990, ~910 | =C-H Bend (out-of-plane) | Vinyl |
| 850-750 | C-H Bend (out-of-plane) | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for conjugated systems. The spectrum of this compound is dominated by π → π* transitions due to the extended conjugation between the vinyl group and the electron-deficient pyridazine ring. youtube.com The presence of two nitrogen atoms in the pyridazine ring modifies the absorption properties compared to a simple vinylbenzene system. researchgate.net
The primary absorption band (λ_max) is expected in the UV region. The addition of the vinyl group causes a bathochromic (red) shift compared to 3-methylpyridazine, as it extends the π-system. The molar absorptivity (ε) can be determined using the Beer-Lambert law, which is useful for quantitative analysis. youtube.com Solvatochromism, a shift in λ_max with solvent polarity, can also be studied to understand the nature of the electronic ground and excited states. Analysis of UV-Vis spectra for conjugated molecules can be performed with high accuracy using fitting functions. rsc.org
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
X-ray Diffraction (XRD) provides the most definitive structural information if a suitable single crystal of this compound can be grown. Single-crystal XRD analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridazine ring and the orientation of the substituents. iucr.org It would also reveal detailed information about intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing. nih.gov This technique has been successfully applied to various pyridazine and pyrimidine (B1678525) derivatives to elucidate their solid-state structures. nih.govpnas.org
In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to characterize the bulk material. PXRD provides a fingerprint of the crystalline phase(s) present and can be used to assess purity, identify polymorphs, and determine unit cell parameters.
Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Separation of Mixtures
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for determining the purity of the final product. A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm. This technique is robust and can be validated according to ICH guidelines for accuracy, precision, and linearity. ijcpa.in
Gas Chromatography (GC): As a volatile compound, this compound is also amenable to analysis by Gas Chromatography. libretexts.org GC can separate the compound from other volatile impurities with high resolution, especially when using capillary columns with various stationary phases. nist.govacs.org Common detectors include the Flame Ionization Detector (FID) for general quantification and a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns.
Future Research Directions and Emerging Paradigms for 3 Methyl 6 Vinylpyridazine Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The progression of modern chemistry is intrinsically linked to the development of environmentally benign and efficient synthetic methodologies. For 3-Methyl-6-vinylpyridazine, future research will prioritize moving beyond traditional, often harsh, synthetic protocols towards more sustainable and atom-economical alternatives.
A primary focus will be the optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can synthesize the target compound from precursors like 3-methyl-6-chloropyridazine and vinyl boronic acids. While effective, these reactions often rely on precious metal catalysts and can generate significant waste. Future paradigms will likely involve the development of novel catalyst systems with higher turnover numbers, the use of non-toxic and abundant metals, or even metal-free coupling strategies. ubc.ca The integration of microwave-assisted synthesis represents a promising avenue, as it can dramatically reduce reaction times and improve yields for pyridazine (B1198779) derivatives. acs.org
Furthermore, the adoption of continuous-flow chemistry presents a transformative approach. ubc.ca By conducting reactions in microreactors, researchers can achieve superior control over reaction parameters, enhance safety by minimizing the accumulation of reactive intermediates, and facilitate scalable, automated production. ubc.ca This is particularly relevant for managing potentially exothermic reactions or unstable compounds. The development of a one-pot, continuous-flow process for this compound would represent a significant leap in manufacturing efficiency and sustainability. ubc.ca Such methods align with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation compared to traditional batch processes. mdpi.com
| Synthetic Approach | Traditional Method | Future Sustainable Paradigm | Key Advantages of Future Paradigm |
| Catalysis | Standard Palladium catalysts | High-turnover catalysts, abundant metal catalysts, metal-free options | Reduced cost, lower toxicity, improved sustainability. |
| Reaction Conditions | Conventional heating, long reaction times | Microwave-assisted synthesis, Continuous-flow reactors | Faster reactions, higher yields, enhanced safety and scalability. ubc.caacs.org |
| Process | Multi-step batch processing with intermediate isolation | One-pot tandem reactions (e.g., Ugi/Diels-Alder), automated flow synthesis | Increased atom economy, reduced waste, minimized manual handling. nih.gov |
| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, bio-derived solvents), solvent-free conditions | Reduced environmental impact, improved process safety. |
Exploration in Advanced Energy Conversion and Storage Systems
The unique electronic properties of the pyridazine ring, combined with the polymerizable vinyl group, make this compound an exciting candidate for advanced energy applications. researchgate.netnih.gov Future research is expected to explore its use as a fundamental building block for next-generation energy conversion and storage devices. mt.com
A key direction is the development of novel polymer electrolytes for all-solid-state batteries. acs.org By polymerizing the vinyl group, this compound can be incorporated into a polymer backbone. The nitrogen atoms of the pyridazine ring can act as coordination sites for lithium or other metal ions, potentially facilitating efficient ion transport within the solid electrolyte. This could lead to safer, more durable batteries with higher energy densities. The ability to chemically modify and tune these polymer-based materials at a molecular level is a significant advantage for optimizing performance. researchgate.net
In the realm of energy conversion, polymers derived from this compound could be investigated for use in organic solar cells. The electron-deficient nature of the pyridazine heterocycle can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of conjugated polymers, which is critical for efficient charge generation and transport in photovoltaic devices. researchgate.net Additionally, pyrolysis of nitrogen-rich polymers derived from this monomer could yield highly functional nitrogen-doped carbon materials. These materials are sought after as low-cost, high-performance catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water electrolyzers and fuel cells, offering a sustainable alternative to precious metal catalysts like platinum. mt.com
| Energy Application | Role of this compound | Potential Advantage | Relevant Structural Feature |
| Solid-State Batteries | Monomer for solid polymer electrolytes. researchgate.net | Enhanced ion transport, improved safety and stability. | Pyridazine nitrogen atoms for ion coordination. nih.gov |
| Organic Solar Cells | Component of conjugated polymers. | Tunable electronic properties for efficient light harvesting. researchgate.net | Electron-deficient pyridazine ring. |
| Fuel Cells/Water Splitting | Precursor for nitrogen-doped carbon catalysts. | High catalytic activity for OER/HER, low cost. mt.com | High nitrogen content. |
| Supercapacitors | Monomer for redox-active polymers. | High charge storage capacity and durability. researchgate.net | Reversible redox behavior of the pyridazine core. |
Integration into Hybrid Organic-Inorganic Composite Materials
The creation of hybrid organic-inorganic materials offers a pathway to novel functionalities by combining the properties of disparate material classes at the molecular level. numberanalytics.comnih.gov this compound is exceptionally well-suited as an organic component in such composites due to its dual functionality.
Future research will likely exploit the vinyl group for the covalent integration of the molecule into an inorganic network, forming what are known as Class II hybrids. numberanalytics.com For example, co-polymerization of this compound with metal alkoxide precursors (e.g., tetraethoxysilane) via a sol-gel process can yield a covalently cross-linked organic-inorganic material. This approach allows for precise control over the material's properties, such as thermal stability, mechanical strength, and dielectric performance, which is relevant for applications in microelectronics. acs.org
Simultaneously, the pyridazine ring's nitrogen atoms can act as powerful ligands, forming coordinative bonds with metal centers within an inorganic framework. This could be used to anchor the molecule onto the surface of nanoparticles or quantum dots, functionalizing them for specific applications. Another exciting prospect is the use of this compound in the synthesis of molecularly imprinted polymers (MIPs), potentially as a functional monomer that interacts with a target analyte through hydrogen bonding or coordination, leading to highly selective sensors. oaepublish.com The ability to create these materials via methods like in-situ polymerization allows for the fabrication of reinforced composites with tailored properties from the ground up. nasa.gov
| Hybrid Material Type | Role of this compound | Bonding Interaction | Potential Application Area |
| Sol-Gel Composites | Covalently integrated functional monomer. | Covalent bonds (from vinyl group polymerization). numberanalytics.com | Low-k dielectrics, scratch-resistant coatings. acs.org |
| Functionalized Nanoparticles | Surface ligand. | Coordinative bonds (from pyridazine nitrogens). | Targeted drug delivery, catalysis, optical sensors. |
| Polymer-Clay Nanocomposites | Intercalated monomer/polymer. | Intermolecular forces (H-bonding, dipole-dipole). researchgate.net | High-performance mechanical materials, barrier films. nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Functional monomer. | Hydrogen bonding, coordination. oaepublish.com | Selective chemical sensors, separation media. |
Advanced Mechanistic Insights through Ultrafast Spectroscopy and In Situ Techniques
A deeper understanding of reaction mechanisms and dynamic processes is crucial for optimizing the synthesis and application of this compound. Emerging paradigms in analytical chemistry, particularly ultrafast spectroscopy and in-situ monitoring, are set to provide unprecedented insights.
In-situ spectroscopic techniques like Raman and FTIR spectroscopy allow for the real-time monitoring of chemical reactions as they occur. mt.com Applying these methods to the synthesis of this compound, for instance via Suzuki coupling, can provide detailed kinetic data, identify transient intermediates, and reveal the influence of different reaction parameters, leading to more efficient and controlled processes. acs.orgresearchgate.net Similarly, for its application in materials science, in-situ monitoring of the polymerization of the vinyl group can provide a wealth of information on reaction kinetics and polymer structure formation. mdpi.comtudelft.nl Techniques like time-resolved NMR spectroscopy can even track the evolution of different oligomers during polymerization in real-time. acs.org
For energy applications, operando spectroscopy is a powerful tool. In a functioning battery, operando Raman or X-ray absorption spectroscopy (XAS) can probe the changes in the local chemical environment of a polymer electrolyte derived from this compound. acs.orgresearchgate.net This can reveal how the pyridazine nitrogen atoms interact with ions during charge-discharge cycles, providing critical information for designing better electrolyte materials. nih.govoaepublish.com Furthermore, ultrafast laser spectroscopy can investigate the photophysical properties of the molecule, such as excited-state lifetimes and energy transfer pathways. nih.govacs.org This knowledge is fundamental for designing efficient organic photovoltaic devices or photocatalytic systems.
| Technique | Scientific Question to Address | Expected Insight |
| In-Situ Raman/FTIR Spectroscopy | What is the real-time kinetic profile of the Suzuki coupling synthesis? acs.orgresearchgate.net | Optimization of reaction conditions, identification of catalyst deactivation pathways. |
| Time-Resolved NMR Spectroscopy | How does the polymer chain grow during the polymerization of the vinyl group? mdpi.comacs.org | Detailed understanding of polymerization kinetics and control over polymer architecture. |
| Operando X-ray Absorption Spectroscopy (XAS) | How does the coordination environment of the pyridazine ring change in a solid-state battery during operation? researchgate.netacs.org | Elucidation of ion transport mechanisms and electrode-electrolyte interface dynamics. |
| Ultrafast Transient Absorption Spectroscopy | What are the excited-state dynamics of this compound and its derivatives? nih.gov | Understanding of photophysical processes for applications in solar cells and photocatalysis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-6-vinylpyridazine, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridazine precursors (e.g., 3-methyl-6-chloropyridazine) and vinyl boronic acids. Microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce side products in similar pyridazine derivatives . Optimize reaction temperature (typically 80–120°C) and catalyst systems (e.g., Pd(PPh₃)₄) to minimize decomposition of the vinyl group. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm. Differential scanning calorimetry (DSC) can identify polymorphic impurities, as seen in related pyridazine derivatives .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Characterize solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) to guide reaction solvent selection. Determine thermal stability via thermogravimetric analysis (TGA), as vinyl groups may degrade above 150°C. LogP values (estimated via computational tools like ChemAxon) inform partitioning behavior in biological assays .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted applications?
- Methodological Answer : Exploit the electron-deficient pyridazine ring for nucleophilic aromatic substitution at the 4-position. For example, introduce amino or alkoxy groups using Cu(I)-catalyzed Ullmann coupling. Protect the vinyl group with trimethylsilyl chloride during harsh reactions to prevent polymerization . Post-functionalization analysis via 2D NMR (COSY, HSQC) is critical to confirm regiochemistry.
Q. What mechanistic insights explain contradictions in reported reaction outcomes for vinylpyridazine derivatives?
- Methodological Answer : Divergent results in cross-coupling reactions may arise from competing pathways (e.g., homocoupling of vinyl boronic acids or catalyst poisoning by pyridazine nitrogen). Use kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate formation. Computational modeling (DFT) of transition states can clarify steric/electronic effects from the methyl substituent .
Q. How can analytical methods resolve impurities in this compound synthesized via scale-up processes?
- Methodological Answer : Employ LC-MS/MS to identify byproducts such as dimerized vinylpyridazines or oxidized intermediates. For trace metal impurities (e.g., residual Pd), use inductively coupled plasma mass spectrometry (ICP-MS). Develop a stability-indicating HPLC method under accelerated degradation conditions (40°C/75% RH) to assess hydrolytic susceptibility .
Q. What strategies optimize this compound for biological activity studies (e.g., enzyme inhibition)?
- Methodological Answer : Design derivatives with modulated lipophilicity (e.g., via esterification of the vinyl group) to enhance membrane permeability. Screen against kinase targets using fluorescence polarization assays, referencing protocols for structurally related pyridazinone inhibitors . Dose-response curves and molecular docking (AutoDock Vina) can prioritize candidates for in vivo testing .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify sites for electrophilic/nucleophilic attack. Molecular dynamics simulations (AMBER force field) can model solvent effects on reaction pathways. Validate predictions with small-scale exploratory reactions monitored by GC-MS .
Q. What interdisciplinary approaches address contradictory data in pyridazine-based compound research?
- Methodological Answer : Apply root-cause analysis (e.g., Ishikawa diagrams) to discrepancies in catalytic efficiency or biological activity. Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding affinity). Collaborative replication studies across labs mitigate batch-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
